5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95%
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Overview
Description
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% (5-FCP-2-CN) is a versatile chemical compound with a wide range of applications in scientific research. 5-FCP-2-CN is a member of the phenol family and is composed of three carbon atoms, five fluorine atoms, and two nitrogen atoms. It has a molecular weight of 246.17 g/mol and a melting point of 190-192 °C. 5-FCP-2-CN has a wide range of applications in scientific research due to its unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, allowing for the formation of various products. Additionally, it is believed to interact with proteins, enzymes, and other biomolecules, allowing for the detection and quantification of these molecules in biological samples.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% are not fully understood. However, it is believed to act as a substrate for various enzymes, allowing for the formation of various products. Additionally, it is believed to interact with proteins, enzymes, and other biomolecules, allowing for the detection and quantification of these molecules in biological samples.
Advantages and Limitations for Lab Experiments
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% has several advantages for lab experiments. It is a relatively stable compound with a high purity level, making it suitable for use in sensitive experiments. Additionally, it is relatively easy to synthesize and is soluble in a variety of solvents, making it easy to work with. The main limitation of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is that its mechanism of action is not fully understood, making it difficult to predict the results of experiments.
Future Directions
There are several potential future directions for 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to improve the synthesis process and to develop new applications for 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95%. Additionally, further research could be conducted to develop new methods for detecting and quantifying 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% in biological samples. Finally, further research could be conducted to develop new methods for synthesizing and using 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% in various scientific research applications.
Synthesis Methods
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% can be synthesized by a two-step process. In the first step, a reaction between 5-fluoro-3-carboxyphenol and 2-cyanoacetamide is conducted in the presence of a base such as potassium hydroxide. This reaction forms a phenol-cyanoacetamide adduct, which is then hydrolyzed in the second step to yield 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95%.
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is used in a wide range of scientific research applications. It is used as a fluorescent probe to detect and quantify the presence of proteins, enzymes, and other biomolecules in biological samples. It is also used as a substrate in enzyme assays and to study the structure and function of proteins. Additionally, 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol, 95% is used in the synthesis of other chemicals and pharmaceuticals.
properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-12-4-10(3-11(5-12)14(18)19)8-1-2-9(7-16)13(17)6-8/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLWNTPZVAIHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684867 |
Source
|
Record name | 4'-Cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol | |
CAS RN |
1261953-84-7 |
Source
|
Record name | 4'-Cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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